molecular formula C14H22FN5 B11742450 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11742450
M. Wt: 279.36 g/mol
InChI Key: YNEIRBLJCQHWKO-UHFFFAOYSA-N
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Description

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different functional groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution reactions: The ethyl, fluoro, and methyl groups are introduced through various substitution reactions using appropriate reagents such as alkyl halides, fluorinating agents, and methylating agents.

    Coupling of the pyrazole rings: The two pyrazole rings are coupled through a methylene bridge, which can be achieved using formaldehyde or other methylene donors under basic conditions.

Industrial Production Methods

In an industrial setting, the production of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides, fluorinating agents, methylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other pyrazole derivatives, such as:

    (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine: Lacks the fluoro group, which may affect its chemical reactivity and biological activity.

    (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine: Lacks the methyl group on the pyrazole ring, which may influence its properties.

    (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine: Has a different substitution pattern on the pyrazole rings, leading to variations in its characteristics.

The uniqueness of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H22FN5/c1-5-19-14(15)13(11(4)18-19)9-16-8-12-6-7-17-20(12)10(2)3/h6-7,10,16H,5,8-9H2,1-4H3

InChI Key

YNEIRBLJCQHWKO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCC2=CC=NN2C(C)C)F

Origin of Product

United States

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